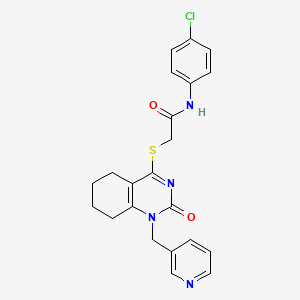

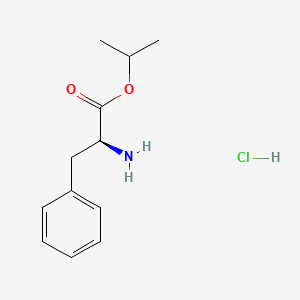

L-phenylalanine isopropyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Biosynthesis of L-phenylalanine

L-phenylalanine isopropyl ester hydrochloride can be used in the biosynthesis of L-phenylalanine . Researchers have developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Production of High-Value Amino Acid

L-phenylalanine is a valuable amino acid with multiple industrial applications . It is extensively used in dietary supplements, feed, cosmetics, and chemical industries .

Synthesis of Pharmaceutically Active Compounds

L-phenylalanine is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors , resulting in a worldwide steadily increasing demand for L-phenylalanine .

Bioavailability Enhancement

The synthesis of salts like L-phenylalanine isopropyl ester hydrochloride has been found to positively impact the bioavailability of certain drugs . For instance, these compounds display improved solubility in water and phosphate buffers at pH 5.4 and 7.4 .

Organic Synthesis

L-phenylalanine isopropyl ester hydrochloride is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals

It is used in the pharmaceutical industry as a raw material and intermediate .

Agrochemicals

This compound is also used in the agrochemical industry as a raw material and intermediate .

Food Industry

L-phenylalanine isopropyl ester hydrochloride finds its application in the food industry as well .

作用機序

Target of Action

It is known that l-phenylalanine, a component of this compound, plays a crucial role in the synthesis of neurotransmitters norepinephrine and dopamine .

Mode of Action

Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

L-phenylalanine is involved in several biochemical pathways. It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also a precursor of Tyrosine, which leads to the formation of adrenaline. Adrenaline is then converted into a brain chemical utilized to produce noradrenaline responsible for promoting mental alertness and memory, and for the elevation of mood and for the suppression of appetite .

Pharmacokinetics

It is known that l-phenylalanine is an essential amino acid that is absorbed and utilized by the body .

Result of Action

L-phenylalanine is known to play a crucial role in the production of neurotransmitters, which can influence mood and cognitive functions .

Action Environment

The action, efficacy, and stability of L-phenylalanine isopropyl ester hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect its stability and activity . .

特性

IUPAC Name |

propan-2-yl (2S)-2-amino-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNCNDSZTRKDQH-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2964106.png)

![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)

![2-Bromo-5-methylbenzo[d]thiazole](/img/structure/B2964111.png)

![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2964115.png)

![2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2964118.png)

![2,4,5-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2964120.png)